molecular formula C12H16O4S B2911641 Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate CAS No. 745052-89-5

Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate

Cat. No.: B2911641
CAS No.: 745052-89-5
M. Wt: 256.32
InChI Key: BPVFNVADDRBUAL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate is an organic compound with the molecular formula C12H16O4S It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfonyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate typically involves the esterification of 2-(4-(ethylsulfonyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and ethanol. The ethylsulfonyl group may interact with biological molecules through hydrogen bonding or van der Waals interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(methylsulfonyl)phenyl)acetate
  • Ethyl 2-(4-(propylsulfonyl)phenyl)acetate
  • Ethyl 2-(4-(butylsulfonyl)phenyl)acetate

Uniqueness

Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the esterification of 2-(4-(ethylsulfonyl)phenyl)acetic acid with ethanol, using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may enhance efficiency and yield, allowing for precise control over reaction parameters.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis by esterases, releasing the corresponding acid and ethanol. The ethylsulfonyl moiety may engage in hydrogen bonding or van der Waals interactions with biological molecules, influencing its pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies on related sulfonated phenolic compounds have demonstrated moderate antioxidant activity in DPPH radical scavenging assays. The structure-activity relationship suggests that specific substitutions on the phenolic ring enhance this activity .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Compounds containing the ethylsulfonyl group have shown selective inhibition of COX-2 enzymes, which play a crucial role in inflammatory processes. For example, derivatives with similar structures demonstrated significant COX-2 inhibitory activity with IC50 values in low micromolar ranges .

Case Study 1: COX-2 Inhibition

A study focused on a series of benzimidazole derivatives that included the ethylsulfonyl moiety reported potent COX-2 inhibitory activities. One compound exhibited an IC50 value of 0.10 μM, indicating strong anti-inflammatory potential while maintaining a favorable safety profile in terms of ulcerogenic liability .

Case Study 2: Antioxidant Properties

In another study evaluating related compounds, the antioxidant activity was assessed using the DPPH assay. The results indicated that several derivatives showed significant scavenging effects on free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity IC50 Value (μM) Notes
COX-2 Inhibition0.10High selectivity and low ulcerogenic risk
Antioxidant ActivityVaries (Moderate)Effective in DPPH radical scavenging
Enzyme HydrolysisN/AHydrolyzed by esterases

Properties

IUPAC Name

ethyl 2-(4-ethylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-5-7-11(8-6-10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVFNVADDRBUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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